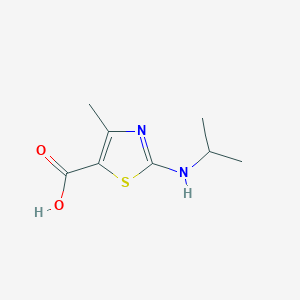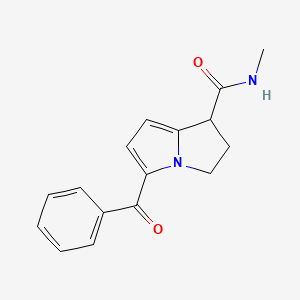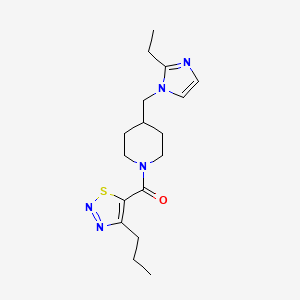
2-(Isopropylamino)-4-methyl-1,3-thiazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Isopropylamino)-4-methyl-1,3-thiazole-5-carboxylic acid, abbreviated as IPT-5-COOH, is a thiazole carboxylic acid derivative with an isopropylamino group. It is used in various scientific applications, such as the synthesis of organic compounds, the study of biochemical and physiological effects, and the development of pharmaceuticals.
Applications De Recherche Scientifique
IPT-5-COOH is used in various scientific applications, including the synthesis of organic compounds, the study of biochemical and physiological effects, and the development of pharmaceuticals. It is used as a building block in the synthesis of heterocyclic compounds, such as 1-amino-3-methyl-4-thiazolecarboxylic acid and 2-amino-3-methyl-4-thiazolecarboxylic acid. It is also used in the synthesis of 2-amino-4-methylthiazole and 2-amino-4-methylthiazole derivatives.
Mécanisme D'action
IPT-5-COOH is an important chemical intermediate in the synthesis of heterocyclic compounds. It is a precursor for the synthesis of various organic compounds, such as 1-amino-3-methyl-4-thiazolecarboxylic acid and 2-amino-3-methyl-4-thiazolecarboxylic acid. It is also used in the synthesis of 2-amino-4-methylthiazole and 2-amino-4-methylthiazole derivatives.
Biochemical and Physiological Effects
IPT-5-COOH has been studied for its potential biochemical and physiological effects. Studies have shown that it can act as an inhibitor of the enzyme cytochrome P450 2D6, which is involved in the metabolism of drugs. It can also act as a modulator of the serotonin transporter, which is involved in the regulation of mood and behavior. Additionally, it has been shown to have anti-inflammatory and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
IPT-5-COOH has several advantages and limitations for use in lab experiments. The main advantage is its availability and low cost, which makes it an attractive option for research. Additionally, it is relatively stable and can be stored for long periods of time without significant degradation. The main limitation is its low solubility, which can make it difficult to work with in certain experiments.
Orientations Futures
The potential future directions for IPT-5-COOH include further research into its biochemical and physiological effects, its potential use in the development of new drugs, and its potential use in the synthesis of other organic compounds. Additionally, further research could be conducted into its solubility and stability, as well as its potential toxicity in humans. Finally, further research could be conducted into its potential applications in other scientific fields, such as biochemistry and pharmacology.
Méthodes De Synthèse
IPT-5-COOH can be synthesized in a two-step process. First, the starting material, 2-chloro-4-methyl-1,3-thiazole-5-carboxylic acid, is treated with sodium hydroxide and isopropylamine in aqueous solution, forming the intermediate compound 2-(isopropylamino)-4-methyl-1,3-thiazole-5-carboxylic acid chloride. The intermediate is then treated with sodium hydroxide and water, forming IPT-5-COOH.
Propriétés
IUPAC Name |
4-methyl-2-(propan-2-ylamino)-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-4(2)9-8-10-5(3)6(13-8)7(11)12/h4H,1-3H3,(H,9,10)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMEIPWPQQHTZSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Isopropylamino)-4-methyl-1,3-thiazole-5-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride](/img/structure/B2781334.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(4-methylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2781338.png)
![(E)-N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B2781339.png)

![{2-Methyl-2-azabicyclo[2.2.2]octan-6-yl}methanol hydrochloride](/img/structure/B2781343.png)




![Spiro[4.4]nonan-2-amine](/img/structure/B2781352.png)
![5-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B2781353.png)
